molecular formula C8H5F2NO B1308785 2,3-Difluoro-6-methoxybenzonitrile CAS No. 221202-34-2

2,3-Difluoro-6-methoxybenzonitrile

Cat. No.: B1308785
CAS No.: 221202-34-2
M. Wt: 169.13 g/mol
InChI Key: AOINHYTZCDVZGW-UHFFFAOYSA-N
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Scientific Research Applications

Organic Chemistry

In organic chemistry, 2,3-Difluoro-6-methoxybenzonitrile serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its unique electronic properties due to the presence of fluorine atoms can enhance reactivity and selectivity in chemical reactions.

Material Science

This compound is also explored for its potential applications in material science, particularly in developing new polymers and coatings that exhibit enhanced thermal stability and chemical resistance due to the incorporation of fluorinated compounds.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its biological activity. Studies have indicated that similar compounds can exhibit anti-inflammatory and anti-cancer properties, making them valuable in drug development processes.

Case Study 1: Synthesis of Fluorinated Compounds

A study focused on the synthesis of fluorinated benzonitriles demonstrated that compounds like this compound could be effectively synthesized using electrophilic aromatic substitution methods. The resulting compounds showed promising results in terms of yield and purity, highlighting their potential for further application in drug discovery .

Case Study 2: Material Properties

Research conducted on fluorinated aromatic compounds revealed that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to non-fluorinated counterparts. This finding suggests its utility in creating advanced materials for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-6-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in chemical synthesis and industrial processes .

Biological Activity

Overview

2,3-Difluoro-6-methoxybenzonitrile (C8H5F2NO) is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a methoxy group attached to a benzonitrile framework. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C8H5F2NO
  • Molecular Weight : 169.13 g/mol
  • Structure : Contains a benzene ring with fluorine substitutions at positions 2 and 3 and a methoxy group at position 6, along with a nitrile group.

Synthesis Methods

The synthesis of this compound typically involves advanced organic reactions such as the Suzuki–Miyaura coupling reaction , which employs boron reagents and palladium catalysts to achieve high yields and purity. Other methods may include nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, or oxidation and reduction reactions under specific conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of fluorine atoms and the methoxy group can enhance its binding affinity to specific molecular targets, potentially influencing pathways related to cell signaling, enzyme activity, or receptor interactions .

Research Findings

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit activity against various cancer cell lines. For instance, certain derivatives have shown potential as EED inhibitors in PRC2-mediated diseases, including several types of lymphomas and carcinomas .
  • Antiparasitic Activity : Research indicates that modifications in similar compounds can lead to enhanced antiparasitic properties. For example, structural variations that include methoxy groups have been linked to improved efficacy against malaria parasites .
  • Toxicological Profile : Toxicity assessments reveal that this compound is harmful if ingested or if it comes into contact with skin. This highlights the need for careful handling in laboratory settings .

Case Studies

StudyFocusFindings
Study 1 Anticancer PropertiesDemonstrated efficacy against DLBCL cell lines; potential as an EED inhibitor.
Study 2 Antiparasitic ActivityStructural modifications led to enhanced activity against malaria parasites; methoxy substitution was crucial for efficacy.
Study 3 Toxicity AssessmentIdentified acute toxicity risks associated with oral ingestion and dermal contact; necessitates safety precautions in research applications.

Q & A

Basic Questions

Q. What are the validated synthetic routes for 2,3-Difluoro-6-methoxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and cyanation of methoxy-substituted aromatic precursors. For example:

  • Step 1 : Fluorination of 6-methoxybenzonitrile derivatives using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–40°C) .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Step 3 : Final cyanation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid derivatives) to introduce nitrile groups .
    Critical Parameters : Excess fluorinating agents reduce selectivity, while high Pd catalyst loadings (>5 mol%) improve yields but increase cost. Reaction time optimization (12–24 hrs) balances decomposition risks .

Q. How is purity and structural integrity confirmed for this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min; retention time ~8.2 min .
    • NMR : 19F^{19}\text{F} NMR (δ = -120 to -125 ppm for ortho-fluorines; δ = -135 to -140 ppm for meta-fluorine) confirms regioselectivity. 13C^{13}\text{C} NMR detects nitrile (C≡N) at ~115 ppm .
  • Mass Spec : ESI-MS ([M+H]+^+ at m/z 169.13) validates molecular weight .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use nitrile gloves and fume hoods to avoid inhalation (acute toxicity data lacking; analog studies suggest LD50_{50} > 200 mg/kg in rats) .
    • Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 2,3-difluoro configuration creates a planar aromatic system, reducing steric hindrance for Pd catalyst coordination. This favors Suzuki-Miyaura coupling with bulky boronic esters (e.g., 2,3-difluoro-6-methoxyphenylboronic acid, 96% similarity) .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring electron-rich catalysts (e.g., Pd(PPh3_3)4_4) to accelerate oxidative addition .
    Experimental Design : Compare coupling rates using Hammett substituent constants (σm_m for fluorine = +0.34) to predict reactivity .

Q. How can contradictory solubility data for this compound be resolved?

Methodological Answer:

  • Data Discrepancy : Reported solubility ranges vary (e.g., 0.5–2.1 mg/mL in DMSO).
  • Resolution Strategy :
    • Conduct controlled solubility assays using Karl Fischer titration for water content calibration .
    • Apply Hansen Solubility Parameters (HSPs): δd_d ≈ 18 MPa1/2^{1/2}, δp_p ≈ 6 MPa1/2^{1/2}, δh_h ≈ 4 MPa1/2^{1/2} to model solvent compatibility .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

  • Stability Studies :
    • Acidic Conditions (pH 2) : Hydrolysis of nitrile to amide (observed via FTIR at 1650 cm1^{-1}) over 48 hrs .
    • Basic Conditions (pH 12) : Demethylation of methoxy group (GC-MS detects methanol release) .
  • Mitigation : Store at pH 6–8 under inert gas (N2_2) to suppress degradation .

Q. Methodological Challenges

Q. How to optimize regioselective fluorination in polyhalogenated analogs?

Methodological Answer:

  • Competing Pathways : Fluorine may migrate to adjacent positions during synthesis.
  • Solution : Use directing groups (e.g., boronic esters) to lock substitution patterns. For example, 4-methoxy-3-(dioxaborolan-2-yl)benzonitrile directs fluorination to the 2,3-positions .
  • Validation : 19F^{19}\text{F} NMR coupling constants (J = 20–22 Hz for vicinal fluorines) confirm regiochemistry .

Properties

IUPAC Name

2,3-difluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINHYTZCDVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397177
Record name 2,3-Difluoro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221202-34-2
Record name 2,3-Difluoro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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